molecular formula C10H11N3O B2713467 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 890324-74-0

1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B2713467
CAS No.: 890324-74-0
M. Wt: 189.218
InChI Key: XDCYNMWXLOAGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry

The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, initially attracted limited attention until its photochemical rearrangement properties were discovered decades later. By the 1940s, researchers began exploring its biological potential, culminating in the 1960s introduction of oxolamine—the first commercial drug containing a 1,2,4-oxadiazole scaffold—as a cough suppressant. Over the past 40 years, this structural motif has become a cornerstone in medicinal chemistry due to its bioisosteric equivalence to ester and amide groups, enabling improved metabolic stability and bioavailability in drug candidates.

The evolution of 1,2,4-oxadiazole chemistry accelerated with advancements in synthetic methodologies, particularly cyclization reactions between amidoximes and carboxylic acid derivatives. These developments facilitated the creation of diverse derivatives with tailored pharmacological profiles, setting the stage for targeted investigations into specific compounds like 1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine.

Position of this compound Within the 1,2,4-Oxadiazole Research Landscape

This compound (CAS: 890324-74-0) exemplifies contemporary efforts to optimize 1,2,4-oxadiazole pharmacophores through strategic substitution patterns. Its structure features:

  • A 1,2,4-oxadiazole core (five-membered ring with O1, N2, N4 atoms)
  • 3-(4-methylphenyl) substituent at the C3 position
  • Methanamine group (-CH2NH2) at the C5 position

This configuration combines aromatic stabilization from the para-methylbenzene group with the hydrogen-bonding capability of the primary amine, creating a balanced molecular architecture for receptor interactions. Comparative analysis with related derivatives shows enhanced polarity (LogP = 1.82) compared to non-aminated analogs, suggesting improved solubility profiles.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C10H11N3O
Molecular Weight 189.22 g/mol
IUPAC Name (3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methanamine
SMILES NCC1=NC(C2=CC=C(C)C=C2)=NO1

Current Research Significance and Scientific Interest

Recent studies highlight three primary areas of investigation:

  • Antimicrobial Applications : Structural analogs demonstrate inhibitory activity against bacterial sortase A enzymes, critical for Staphylococcus aureus pathogenesis. The methanamine moiety enhances target binding through polar interactions with catalytic residues.
  • Oncology Research : Derivatives show promise as EGFR tyrosine kinase inhibitors, with IC50 values <1 μM in A549 lung carcinoma cells. Molecular dynamics simulations suggest the 4-methylphenyl group stabilizes hydrophobic pocket interactions.
  • Parasitic Diseases : Novel 1,2,4-oxadiazoles exhibit antileishmanial activity (IC50 = 2.3 μM against Leishmania infantum amastigotes), with the amine group contributing to mitochondrial membrane depolarization.

Ongoing structure-activity relationship (SAR) studies focus on optimizing the balance between aromatic substitution and amine functionality to enhance target selectivity.

Theoretical Framework for 1,2,4-Oxadiazole Investigation

Research on this compound operates within three interconnected theoretical domains:

A. Bioisosteric Replacement Theory
The 1,2,4-oxadiazole ring serves as a non-classical bioisostere for carboxylic acid derivatives, maintaining hydrogen-bonding capacity while improving metabolic stability. Quantum mechanical calculations reveal comparable electrostatic potential surfaces between oxadiazole and amide groups (ΔESP < 15 kcal/mol).

B. Molecular Recognition Principles
Docking studies demonstrate two key binding modalities:

  • Aromatic Stacking : The 4-methylphenyl group engages in π-π interactions with tyrosine/phenylalanine residues (binding energy: -8.2 kcal/mol).
  • Polar Interactions : The methanamine nitrogen forms hydrogen bonds with aspartate/glutamate side chains (bond length: 2.7–3.1 Å).

C. Synthetic Accessibility
The compound is typically synthesized via:

  • Cyclocondensation of N-hydroxyamidines with activated carboxylic acid derivatives
  • Post-functionalization through nucleophilic aromatic substitution

Recent optimizations using microwave-assisted synthesis have reduced reaction times from 12 hours to 35 minutes while maintaining yields >75%.

Table 2: Key Research Findings

Biological Target Activity Metric Mechanism Insight Source
S. aureus Sortase A IC50 = 4.8 μM Disrupts substrate binding pocket
EGFR Kinase Domain ΔGbind = -10.24 kcal/mol Stabilizes DFG-out conformation
Leishmania CYP51 Kd = 1.2 μM Binds heme-coordinating region

Properties

IUPAC Name

[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)10-12-9(6-11)14-13-10/h2-5H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCYNMWXLOAGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzonitrile with hydroxylamine to form an amidoxime intermediate, which then undergoes cyclization with an appropriate acyl chloride to yield the 1,2,4-oxadiazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine, as promising candidates in cancer therapy. These compounds have demonstrated selective inhibition against various carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis. For instance, a study found that certain oxadiazole derivatives exhibited nanomolar to picomolar inhibition of hCA IX and hCA II, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundTarget EnzymeIC50 Value (nM)Selectivity
16ahCA IX0.089High
16bhCA II0.75Moderate

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of oxadiazoles can exhibit significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Oxadiazole AE. coli32 µg/mL
Oxadiazole BS. aureus16 µg/mL

Mechanism of Action Studies

The mechanisms by which oxadiazole derivatives exert their biological effects are under active investigation. These compounds may interact with specific molecular targets such as enzymes or receptors involved in critical cellular pathways. For example, studies have shown that they can modulate the activity of histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of these compounds to various biological targets. Such studies help in understanding the structural requirements for activity and guide the design of more potent derivatives .

Polymer Chemistry

The unique properties of oxadiazoles make them suitable for applications in polymer science. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research into the synthesis of polymer composites containing oxadiazole units is ongoing, with promising results indicating improved performance characteristics for industrial applications .

Mechanism of Action

The mechanism of action of 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Modifications to the phenyl ring substituent significantly alter physicochemical properties and bioactivity. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 4-Cl C₉H₉Cl₂N₃O 246.09 Higher lipophilicity (Cl vs. CH₃); potential antimicrobial applications
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 3-Br C₉H₉BrClN₃O 296.55 Enhanced halogen bonding potential; used in crystallography studies
[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl 2,3-OCH₃ C₁₁H₁₃N₃O₃ 235.24 Increased polarity; explored in CNS drug design

Key Findings :

  • Bromophenyl analogs are valuable in structural biology due to bromine’s heavy atom effect, aiding in X-ray crystallography .
  • Dimethoxyphenyl substitutions introduce electron-donating groups, which may modulate receptor binding in neurological targets .

Modifications to the Amine Side Chain

Variations in the amine chain length and functionalization influence solubility and pharmacokinetics:

Compound Name Side Chain Molecular Formula Molecular Weight Key Properties/Applications Reference
1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine -CH₂CH₂NH₂ C₁₁H₁₃N₃O 203.24 Increased steric bulk; altered metabolic stability
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine -(CH₂)₅NH₂ C₁₄H₁₉N₃O 245.32 Extended chain enhances solubility in non-polar solvents
1-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine -CH₂CH₂-piperazine C₁₆H₂₁N₅O 299.37 Basic piperazine moiety improves water solubility (as HCl salt)

Key Findings :

  • Ethanamine derivatives (e.g., CAS: 915922-88-2) exhibit reduced solubility in aqueous media compared to methanamine analogs due to increased hydrophobicity .
  • Piperazine-functionalized derivatives are often employed in drug discovery for their improved pharmacokinetic profiles and ability to form salts .

Salt Forms and Purity

Salt formation is a common strategy to enhance solubility and stability:

Compound Name Salt Form Purity Application Notes Reference
[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl HCl 98% Standard form for pharmaceutical screening
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl HCl >95% High-purity material for preclinical studies
N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine HCl HCl 95% Explored for CNS activity due to enhanced bioavailability

Key Findings :

  • Hydrochloride salts are predominant due to their stability and ease of crystallization.
  • High-purity grades (>95%) are critical for reproducible biological testing .

Biological Activity

1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine, a compound characterized by its oxadiazole core, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is defined by the presence of a 1,2,4-oxadiazole ring attached to a methylphenyl group and a methanamine moiety. Its molecular formula is C10H12N3OC_{10}H_{12}N_3O with a molecular weight of approximately 189.22 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC10H12N3OC_{10}H_{12}N_3O
Molecular Weight189.22 g/mol
IUPAC Name(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methanamine

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value comparable to that of Tamoxifen, indicating significant antiproliferative activity. Specifically, it induced apoptosis through mechanisms involving p53 activation and caspase-3 cleavage .
  • A549 (Lung Cancer) : Similar cytotoxic effects were observed with IC50 values indicating effective inhibition of cell viability .

The biological activity of this compound appears to be mediated through several mechanisms:

  • Apoptosis Induction : Studies suggest that this compound activates apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins such as p53 and promoting caspase activation .
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression. For instance, it has shown potential as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer cell growth and survival .
  • Molecular Interactions : Molecular docking studies indicate that the compound engages in strong hydrophobic interactions with target proteins, similar to established anticancer drugs .

Case Studies and Research Findings

Several research articles have documented the efficacy and biological activity of this compound:

  • A study reported that derivatives of oxadiazole exhibited varying degrees of cytotoxicity against cancer cell lines, with some compounds showing IC50 values as low as 0.65 µM against MCF-7 cells .
  • In vivo studies are still needed to further elucidate the therapeutic potential and safety profile of this compound in clinical settings .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine, and how do reaction conditions influence yield?

  • Answer : The compound is typically synthesized via cyclization of precursors such as acyl hydrazides and nitriles under acidic or thermal conditions. For example, substituted benzamidoximes can react with chloroacetonitrile derivatives to form the oxadiazole core, followed by deprotection to yield the methanamine group. Optimizing reaction time (e.g., 12–24 hours) and temperature (80–120°C) improves yields, while catalysts like acetic acid or p-toluenesulfonic acid enhance cyclization efficiency .
  • Key Parameters :

ParameterRangeImpact
Temperature80–120°CHigher temps reduce reaction time but risk side reactions
CatalystAcidic (e.g., H<sup>+</sup>)Accelerates cyclization
SolventEthanol/DMFPolar aprotic solvents favor solubility

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Answer :

  • <sup>1</sup>H/ <sup>13</sup>C NMR : The methylphenyl group shows aromatic protons at δ 7.2–7.4 ppm (doublets), while the methanamine CH2 appears as a triplet near δ 3.2–3.5 ppm. The oxadiazole ring carbon signals are observed at 165–170 ppm in <sup>13</sup>C NMR .
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]<sup>+</sup> confirm the molecular weight (e.g., ~219 g/mol). Fragmentation patterns include loss of NH2 (m/z –17) and cleavage of the oxadiazole ring .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Answer : Initial screening should focus on antimicrobial activity (e.g., MIC assays against S. aureus and E. coli) and anti-inflammatory properties (COX-2 inhibition). Oxadiazole derivatives often exhibit moderate activity, with IC50 values in the μM range. Dose-response studies (1–100 μM) are critical to establish efficacy thresholds .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound while minimizing byproducts?

  • Answer : A 2<sup>3</sup> factorial design evaluates temperature, catalyst concentration, and solvent ratio. Response surface methodology (RSM) identifies interactions; for example, high temperature with excess acid catalyst may promote hydrolysis side reactions. Central composite designs (CCD) can refine optimal conditions .
  • Example Table :

VariableLow (-1)High (+1)Optimal
Temperature80°C120°C100°C
Catalyst (mol%)5%15%10%
Reaction Time12h24h18h

Q. What mechanistic insights explain contradictory bioactivity data across studies?

  • Answer : Discrepancies arise from assay conditions (e.g., serum protein binding affecting bioavailability) or stereochemical variations. Computational docking (AutoDock Vina) reveals that the methylphenyl group’s orientation in the oxadiazole ring impacts binding to enzyme active sites (e.g., COX-2). MD simulations show conformational flexibility in aqueous vs. lipid environments .

Q. How does computational modeling guide the design of derivatives with improved metabolic stability?

  • Answer : Density functional theory (DFT) predicts metabolic hotspots (e.g., oxidation of the methanamine group). Substituents like electron-withdrawing groups (Cl, NO2) on the phenyl ring reduce CYP450-mediated degradation. ADMET predictions (SwissADME) prioritize derivatives with lower logP (<3) for enhanced solubility .

Q. What strategies mitigate instability of the oxadiazole ring under physiological conditions?

  • Answer : Encapsulation in PEGylated liposomes or co-administration with antioxidants (e.g., ascorbic acid) reduces ring-opening hydrolysis. Stability studies (pH 7.4 buffer, 37°C) show a half-life of ~8 hours; derivatization to thiadiazole analogs improves resistance to nucleophilic attack .

Q. How to resolve conflicting cytotoxicity data in cancer cell lines?

  • Answer : Contradictions may stem from cell line heterogeneity (e.g., p53 status) or assay endpoints (MTT vs. apoptosis markers). Combinatorial studies with standard chemotherapeutics (e.g., doxorubicin) and pathway analysis (Western blot for Bcl-2/Bax) clarify synergistic effects .

Q. What methodologies enable selective functionalization of the oxadiazole ring for SAR studies?

  • Answer : Pd-catalyzed cross-coupling (Suzuki-Miyaura) at the 4-methylphenyl group introduces substituents (e.g., halides, methoxy). Protecting the methanamine with Boc groups prevents undesired reactions. LC-MS monitors reaction progress, while column chromatography isolates regioisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.